REACTION_CXSMILES
|
[C:1]([C:3]1[C:4](O)=[N:5][C:6](O)=[CH:7][CH:8]=1)#[N:2].[Na].[ClH:12].C(N(CC)CC)C.O=P(Cl)(Cl)[Cl:22].C(N(CC)CC)C>CCOCC.C(Cl)Cl>[Cl:12][C:4]1[N:5]=[C:6]([Cl:22])[CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:2.3,^1:10|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NC(=CC1)O)O
|
Name
|
|
Quantity
|
102.34 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
89.2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
90.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
stirred under air at 140° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
appeared completely mixed
|
Type
|
ADDITION
|
Details
|
was slowly poured in under air with intermittent swirling
|
Type
|
TEMPERATURE
|
Details
|
while cooling on an ice bath
|
Type
|
ADDITION
|
Details
|
The flask containing the resulting
|
Type
|
TEMPERATURE
|
Details
|
warm dark semi-solid
|
Type
|
CUSTOM
|
Details
|
was then fitted with a reflux condenser and CaSO4 drying tube
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
TEMPERATURE
|
Details
|
chilled on an ice bath
|
Type
|
WASH
|
Details
|
washed with ice (800 mL)
|
Type
|
WASH
|
Details
|
The very dark organic layer was washed with ice water (1×1 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×1 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined ether extracts were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a wet orange-brown solid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (2×Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at 60° C.
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=CC(=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 466 mmol | |
AMOUNT: MASS | 80.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |